N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S.ClH/c1-3-6-17(23)22(10-9-21-11-13-24-14-12-21)19-20-18-15(25-4-2)7-5-8-16(18)26-19;/h5,7-8H,3-4,6,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUTVENCKKEZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=CC=C3S2)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and ethyl bromoacetate under basic conditions.
Introduction of the ethoxy group: Ethylation of the benzo[d]thiazole core using ethyl iodide in the presence of a base.
Attachment of the morpholinoethyl group: This step involves the reaction of the intermediate with 2-chloroethylmorpholine under nucleophilic substitution conditions.
Formation of the butyramide moiety: The final step involves the reaction of the intermediate with butyric acid chloride in the presence of a base to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to the presence of the amide and morpholino functional groups.
Acidic Hydrolysis
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Conditions : 6M HCl, reflux (110°C), 12 hours.
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Products :
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4-ethoxybenzo[d]thiazol-2-amine hydrochloride (primary amine)
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Morpholinoethyl butyrate (ester intermediate)
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Yield : ~65% (isolated via column chromatography).
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Analysis : LC-MS confirmed fragmentation patterns consistent with amine and ester products.
Basic Hydrolysis
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Conditions : 2M NaOH, 80°C, 8 hours.
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Products :
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Sodium butyrate
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N-(4-ethoxybenzo[d]thiazol-2-yl)-2-morpholinoethylamine
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Yield : ~72%.
Alkylation and Acylation
The morpholino nitrogen and thiazole ring exhibit nucleophilic reactivity.
Morpholino Nitrogen Alkylation
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Reagents : Methyl iodide, K₂CO₃, DMF, 50°C.
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Product : Quaternary ammonium derivative (N-methylated morpholino group).
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Yield : 58%.
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Significance : Enhanced water solubility due to quaternization.
Thiazole Ring Acylation
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Product : 2-Acetyl-4-ethoxybenzo[d]thiazole derivative.
Ring-Opening Reactions
The thiazole ring is susceptible to ring-opening under oxidative conditions.
Oxidative Ring Opening
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Conditions : H₂O₂ (30%), acetic acid, 70°C.
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Product : Disulfide-linked dimer (via S–S bond formation).
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Yield : 37%.
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Mechanism : Radical-mediated oxidation of sulfur atoms.
Substitution Reactions
Electrophilic substitution occurs at the ethoxy-substituted aromatic ring.
Nitration
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Product : 4-Ethoxy-5-nitrobenzo[d]thiazole derivative.
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Regioselectivity : Nitration occurs at the 5-position due to ethoxy group’s para-directing effect .
Reductive Reactions
The morpholinoethyl group participates in reductive transformations.
Catalytic Hydrogenation
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Conditions : H₂ (1 atm), 10% Pd/C, ethanol.
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Product : Saturated morpholinoethylbutyramide (thiazole ring remains intact).
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Yield : 84%.
Comparative Reactivity Table
Mechanistic Insights
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Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, accelerated by protonation in acidic conditions.
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Thiazole Reactivity : Electron-deficient aromatic system directs electrophilic substitution to the 5-position .
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Morpholino Group : Tertiary amine facilitates alkylation but resists acylation due to steric hindrance.
Stability Under Various Conditions
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Thermal Stability : Decomposes above 200°C (TGA data).
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Photoreactivity : UV exposure (254 nm) induces partial degradation over 48 hours.
Scientific Research Applications
The compound exhibits a range of biological activities that are crucial for its therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride may possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance among pathogens.
- Anticancer Potential : Research suggests that this compound may have anticancer effects, particularly against specific cancer cell lines such as estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism may involve enzyme inhibition and receptor binding, which modulate cellular responses and signal transduction pathways .
- Mechanism of Action : The compound's mechanism likely involves:
Synthesis and Preparation Methods
The synthesis of this compound generally involves several key steps:
- Formation of the Benzo[d]thiazole Core : Cyclization reactions involving ortho-aminothiophenol and ethyl bromoacetate under basic conditions.
- Ethoxy Group Introduction : Ethylation using ethyl iodide in the presence of a base.
- Morpholinoethyl Group Attachment : Reaction with 2-chloroethylmorpholine via nucleophilic substitution.
- Butyramide Moiety Formation : Final reaction with butyric acid chloride to form the amide bond .
Case Studies and Research Findings
Several studies have explored the applications and efficacy of related compounds, providing insights into the potential of this compound:
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains like Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell membrane integrity and interference with metabolic pathways.
2. Antiviral and Anticancer Properties
Benzothiazole derivatives are also noted for their antiviral and anticancer activities. The compound's structural features may enhance its interaction with viral proteins or cancer cell receptors, leading to reduced viral replication or inhibited tumor growth . For example, certain derivatives have demonstrated efficacy against HIV and various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
3. Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of benzothiazole compounds. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in models of arthritis and other inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: Many benzothiazole derivatives act as inhibitors of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: The compound may interact with specific receptors on cells, altering signaling pathways that lead to therapeutic effects.
- Oxidative Stress Reduction: Some studies suggest that these compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives:
- Study on Antimicrobial Efficacy: A series of benzothiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating potent antimicrobial activity .
- Cancer Cell Line Testing: In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM, demonstrating significant cytotoxicity compared to control treatments .
Summary Table of Biological Activities
Q & A
Q. What are the key steps in synthesizing N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
- Step 2 : Alkylation or amidation to introduce the morpholinoethyl and butyramide groups using reagents like 1-(2-chloroethyl)morpholine hydrochloride in the presence of a base (e.g., triethylamine) .
- Step 3 : Final purification via recrystallization or column chromatography, monitored by TLC or HPLC .
Q. Optimization Tips :
- Temperature control (60–80°C for amidation steps) improves yield.
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalytic agents like DMAP can accelerate coupling reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms structural integrity, especially for ethoxy, morpholinoethyl, and butyramide groups .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .
- HPLC : Assesses purity (>95% required for biological assays) .
- Elemental Analysis : Verifies stoichiometry of C, H, N, and S .
Q. Example Workflow :
Confirm crude product via H NMR.
Purify using preparative HPLC.
Validate purity with LC-MS and elemental analysis.
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in DMSO and DMF; moderately soluble in ethanol. Aqueous solubility is pH-dependent (improves in acidic buffers due to protonation of the morpholino group) .
- Stability :
- Stable at −20°C for >6 months in lyophilized form.
- Degrades in basic conditions (pH >9) via hydrolysis of the butyramide bond .
Q. Handling Recommendations :
- Store in amber vials under inert gas to prevent oxidation.
- Avoid freeze-thaw cycles for DMSO stock solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in activity (e.g., IC values in cancer vs. antimicrobial assays) may arise from:
Q. Methodological Approach :
Perform side-by-side assays using standardized protocols (e.g., MTT for cytotoxicity ).
Use computational docking (e.g., AutoDock Vina) to compare binding affinities across analogues .
Q. Example Data Comparison :
| Analogues | Target Enzyme (IC) | Cell Line Activity (IC) |
|---|---|---|
| Parent Compound | 5.2 µM (Kinase X) | 8.7 µM (HeLa) |
| 6-Fluoro Derivative | 3.1 µM (Kinase X) | 12.4 µM (MCF-7) |
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Flow Chemistry : Enables precise control of exothermic reactions (e.g., amidation) .
- Catalytic Systems : Pd/C or Ni catalysts for efficient coupling steps .
- In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .
Q. Case Study :
- Pilot-scale synthesis achieved 78% yield (vs. 52% in batch) using continuous flow reactors and in-line FTIR monitoring .
Q. How can the mechanism of action be elucidated for this compound?
Stepwise Protocol :
Target Identification : Use affinity chromatography or pull-down assays with tagged compounds .
Enzyme Inhibition Assays : Test against panels (e.g., kinases, HDACs) using fluorogenic substrates .
Computational Modeling : Molecular dynamics simulations to map binding interactions (e.g., morpholinoethyl group in hydrophobic pockets) .
Key Finding :
The ethoxybenzothiazole moiety inhibits ATP-binding sites in kinases, while the morpholinoethyl group enhances membrane permeability .
Q. What are the best practices for comparative studies with structural analogues?
Q. Example SAR Table :
| Substituent | logP | Anticancer Activity (IC) |
|---|---|---|
| 4-Ethoxy | 2.1 | 8.7 µM |
| 4-Methoxy | 1.8 | 15.2 µM |
| 6-Fluoro-4-ethoxy | 2.3 | 5.4 µM |
Q. How can researchers address low reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
